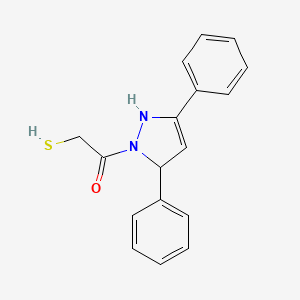
1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-sulfanylethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two phenyl groups attached to the pyrazole ring and a sulfanyl group attached to the ethanone moiety
準備方法
The synthesis of 1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-sulfanylethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.
Introduction of phenyl groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with the pyrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the sulfanyl group: The final step involves the introduction of the sulfanyl group to the ethanone moiety. This can be done through a nucleophilic substitution reaction using a thiol reagent.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale production.
化学反応の分析
1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-sulfanylethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-sulfanylethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and catalysts.
作用機序
The mechanism of action of 1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-sulfanylethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-sulfanylethanone can be compared with other similar compounds, such as:
1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-methylsulfanylethanone: This compound has a methylsulfanyl group instead of a sulfanyl group, which may affect its chemical reactivity and biological activity.
1-(3,5-Diphenyl-1,3-dihydropyrazol-2-yl)-2-hydroxyethanone: This compound has a hydroxy group instead of a sulfanyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(3,5-diphenyl-1,3-dihydropyrazol-2-yl)-2-sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(12-21)19-16(14-9-5-2-6-10-14)11-15(18-19)13-7-3-1-4-8-13/h1-11,16,18,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFICHWVHFLYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NN2C(=O)CS)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














